
4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione is a heterocyclic compound that features a unique combination of pyrazole and triazoline rings
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole core have been shown to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects such as apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione typically involves the reaction of 3,5-diphenylpyrazole with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the triazoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenylpyrazole: Shares the pyrazole ring but lacks the triazoline and thione groups.
1,2,4-Triazoline-5-thione: Contains the triazoline and thione groups but lacks the pyrazole ring.
4-Amino-1,2,4-triazole: Similar triazole structure but without the pyrazole and thione groups.
Uniqueness
4-Amino-3-(3,5-diphenylpyrazolyl)-1,2,4-triazoline-5-thione is unique due to its combination of pyrazole and triazoline rings, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-amino-3-(3,5-diphenylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S/c18-22-16(19-20-17(22)24)23-15(13-9-5-2-6-10-13)11-14(21-23)12-7-3-1-4-8-12/h1-11H,18H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJDGVXXBFONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NNC(=S)N3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
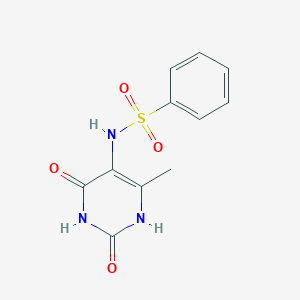
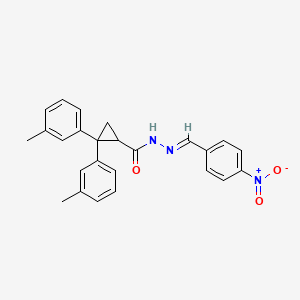
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)
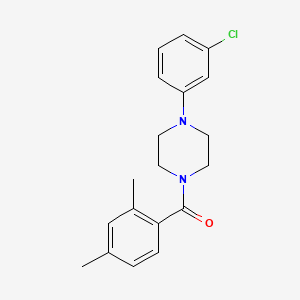
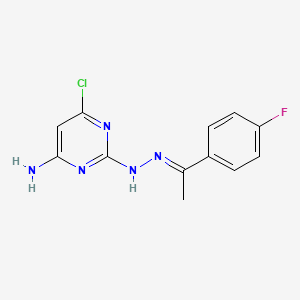
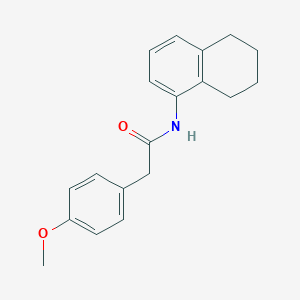
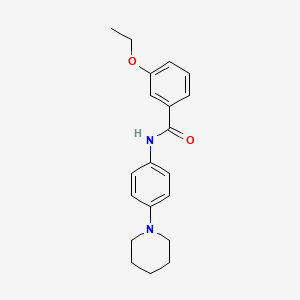

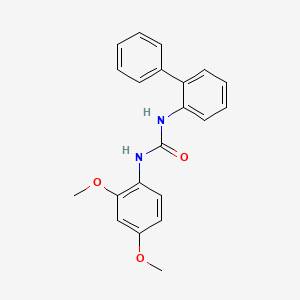
![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
